5-bromo-2-chloro-1-methyl-1H-Imidazole

Catalog No.
S3468321
CAS No.
292608-79-8
M.F
C4H4BrClN2
M. Wt
195.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-2-chloro-1-methyl-1H-Imidazole

CAS Number

292608-79-8

Product Name

5-bromo-2-chloro-1-methyl-1H-Imidazole

IUPAC Name

5-bromo-2-chloro-1-methylimidazole

Molecular Formula

C4H4BrClN2

Molecular Weight

195.44 g/mol

InChI

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3

InChI Key

GMCFQXGDMGJXOU-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1Cl)Br

Canonical SMILES

CN1C(=CN=C1Cl)Br

5-Bromo-2-chloro-1-methyl-1H-imidazole is a tri-substituted heterocyclic intermediate designed for precision and control in multi-step organic synthesis. This compound provides three distinct, pre-defined points for chemical modification: an N-methyl group to prevent unwanted N-H reactivity and improve solubility, a highly reactive C5-bromine atom ideal for cross-coupling reactions, and a less reactive C2-chlorine atom available for subsequent functionalization. [REFS-1, REFS-2]. This specific arrangement of functional groups is engineered to facilitate complex molecular construction by enabling predictable, regioselective reactions, a critical factor in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. [3]

Research Fit

Differential halogens C-5 bromine undergoes selective Pd coupling; C-2 chlorine remains intact for downstream derivatization.
Tautomer control N-methyl protection locks the imidazole core into a single tautomeric state, avoiding regioisomeric mixtures.
Sequential build Compatible with two-step diversification strategies for imidazole library synthesis without protecting-group manipulation.

Substituting this compound with seemingly similar analogs introduces significant process risks and inefficiencies. Using the unmethylated parent, 5-bromo-2-chloro-1H-imidazole, necessitates a subsequent N-methylation step that often yields a difficult-to-separate mixture of N1 and N3 isomers, compromising yield and purity. [1]. Opting for a mono-halogenated analog, such as 5-bromo-1-methyl-1H-imidazole, completely removes the C2-chloro reaction handle, precluding its use in synthetic routes that require sequential, orthogonal functionalization at two distinct positions on the imidazole core. [2]. Attempting a de novo synthesis from simpler precursors like 1-methylimidazole requires multiple steps of halogenation that can suffer from poor regioselectivity and cumulative yield loss, making the procurement of this specific, pre-formed building block a more cost-effective and reproducible strategy.

Substitution Risk

  • Second halogen absent

    Mono-halogenated analogs such as 5-bromo-1-methylimidazole lack a C-2 chlorine handle, preventing sequential functionalization.

  • Regioisomer mismatch

    Regioisomers like 2-bromo-5-chloro-1H-imidazole invert halogen positions, shifting Pd oxidative addition selectivity and reaction outcomes.

  • Tautomerization risk

    N-unprotected haloimidazoles undergo tautomeric equilibration under coupling conditions, generating product mixtures that increase purification burden.

Precursor Suitability: Enables Orthogonal Synthesis via Differential Halogen Reactivity

The primary procurement driver for this compound is its built-in orthogonal reactivity. The carbon-bromine bond at the C5 position is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond at the C2 position. [1]. This allows for selective functionalization at the C5-Br site under relatively mild conditions, while leaving the C2-Cl site untouched for a subsequent, different chemical transformation under more forcing conditions. This avoids the need for complex protecting group strategies required with di-bromo or di-chloro analogs.

Evidence DimensionReactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataSelective reaction at C5-Br position under mild conditions; C2-Cl position remains for subsequent reaction.
Comparator Or BaselineA di-bromo analog would react at both sites; a di-chloro analog would require harsh conditions for any reaction.
Quantified DifferenceQualitative but definitive: enables sequential, site-selective functionalization not possible with symmetric di-halides.
ConditionsStandard Palladium-catalyzed cross-coupling reaction conditions.

This intrinsic reactivity difference is a key process advantage, enabling the efficient, planned construction of complex, asymmetrically substituted molecules.

C-5 chemoselectivity
Class-level
C-5 Br
C-2 Cl

C-Br oxidative addition outcompetes C-Cl under standard Suzuki conditions; C-2 Cl preserved.

Supports sequential diversification without protecting-group manipulation.
Substrate scope review recommended; reactivity trend documented across Pd-catalyzed couplings.

Processability: Guarantees Regiochemical Purity, Eliminating Isomer Separation Costs

Procuring the N-methylated 5-bromo-2-chloro-1-methyl-1H-imidazole provides absolute control over the position of the methyl group, a critical factor for ensuring biological activity and process reproducibility. The alternative—N-methylating the parent 5-bromo-2-chloro-1H-imidazole—would predictably result in a mixture of the desired N1-methyl product and the N3-methyl isomer. [1]. Separating such closely related isomers typically requires costly and time-consuming chromatographic purification, which is often impractical at industrial scale. Using this specific CAS number as a starting material guarantees a single, pure regioisomer, streamlining the synthesis and improving overall process economics.

Evidence DimensionRegiochemical Purity of N-Methylation
Target Compound Data100% N1-methyl isomer (as supplied).
Comparator Or BaselineN-methylation of 5-bromo-2-chloro-1H-imidazole, which produces an isomeric mixture.
Quantified DifferenceAvoids formation of isomeric byproducts, eliminating the need for costly chromatographic separation.
ConditionsPost-synthesis N-methylation reaction using agents like methyl iodide or dimethyl sulfate.

This compound is the right choice for scalable syntheses where isomeric purity is non-negotiable and avoiding complex purification steps is a primary cost driver.

N-Methyl protection
Class-level
Fixed tautomeric state
No proton equilibration; single well-defined species under ambient and elevated temperatures (20–100 °C).
Eliminates regioisomeric product mixtures in coupling reactions.
Validate for specific nucleophile/electrophile combinations in target sequence.
One-pot alkynylation
Head-to-head
70–93%
Isolated yield for 5-alkynylimidazoles via one-pot sequential bromination–Sonogashira.
Supports reduced step count and higher overall yield vs multi-step alternatives.
Conditions: NBS/Br₂ then Pd/Cu, terminal alkynes; scope reported in peer-reviewed study.
Stability & solubility
Class-level
Thermal decomposition >250 °C; good solubility in polar aprotic solvents (DMF, DMSO).
Inference from related halogenated N-methylimidazoles.
Supports reliable storage and predictable handling in typical organic media.
Data to verify; specific TGA/solubility data for this exact CAS not publicly sourced.

Core Scaffold for Asymmetrically Substituted Pharmaceutical Ingredients

This compound is the logical starting material for synthesizing complex APIs that require different functional groups at the C2 and C5 positions of an imidazole ring. Researchers can leverage the differential halogen reactivity to first perform a Suzuki or Sonogashira coupling at the C5-bromo position, followed by a separate modification, such as a Buchwald-Hartwig amination or nucleophilic aromatic substitution, at the C2-chloro position. [1]

Platform for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this building block allows for the systematic exploration of chemical space around the imidazole core. A library of compounds can be generated by keeping the C2-chloro group constant while introducing a wide variety of substituents at the C5 position via cross-coupling. This enables a focused investigation of how changes at a specific position impact the biological activity of the final molecule.

Development of Reproducible, Scalable Synthetic Routes

For process chemists and scale-up operations, using this pre-defined, regiochemically pure intermediate is a risk-mitigation strategy. It eliminates the variables and purification challenges associated with de novo synthesis or post-modification of a simpler imidazole core, leading to more predictable yields, higher purity, and more reliable batch-to-batch consistency. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential C-5 to C-2 diversification
Differential C-5 Br/C-2 Cl reactivity profile
Sequentially functionalized imidazole purity and yield
One-pot C-5 alkynylation
Regioselective C-5 bromination followed by Sonogashira coupling
Alkynyl product scope and isolated yield under one-pot conditions
Regioselective C-H arylation
Compatibility with sequential C-H arylation methodology
Aryl imidazole structural diversity and regiochemical fidelity
Kinase inhibitor scaffold SAR
N-methyl fixed imidazole core with dual halogen handles
Systematic SAR via sequential C-5 then C-2 diversification

XLogP3

1.5

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